molecular formula C10H17N3O4S B12623080 1,1-Dimethylethyl N-[[(2S)-2-cyano-1-pyrrolidinyl]sulfonyl]carbamate CAS No. 1108658-52-1

1,1-Dimethylethyl N-[[(2S)-2-cyano-1-pyrrolidinyl]sulfonyl]carbamate

Cat. No.: B12623080
CAS No.: 1108658-52-1
M. Wt: 275.33 g/mol
InChI Key: WMESBUQASSULMT-QMMMGPOBSA-N
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Description

1,1-Dimethylethyl N-[[(2S)-2-cyano-1-pyrrolidinyl]sulfonyl]carbamate is a structurally complex molecule featuring a tert-butyl (1,1-dimethylethyl) carbamate group linked to a sulfonamide-modified pyrrolidine ring with a cyano substituent at the 2-position. This compound is characterized by its sulfonylcarbamate backbone, which combines the hydrolytic stability of carbamates with the electron-withdrawing properties of sulfonamides.

Properties

CAS No.

1108658-52-1

Molecular Formula

C10H17N3O4S

Molecular Weight

275.33 g/mol

IUPAC Name

tert-butyl N-[(2S)-2-cyanopyrrolidin-1-yl]sulfonylcarbamate

InChI

InChI=1S/C10H17N3O4S/c1-10(2,3)17-9(14)12-18(15,16)13-6-4-5-8(13)7-11/h8H,4-6H2,1-3H3,(H,12,14)/t8-/m0/s1

InChI Key

WMESBUQASSULMT-QMMMGPOBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NS(=O)(=O)N1CCC[C@H]1C#N

Canonical SMILES

CC(C)(C)OC(=O)NS(=O)(=O)N1CCCC1C#N

Origin of Product

United States

Preparation Methods

The synthesis of 1,1-Dimethylethyl N-[[(2S)-2-cyano-1-pyrrolidinyl]sulfonyl]carbamate typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the cyano group, and the attachment of the sulfonyl carbamate moiety. The specific synthetic routes and reaction conditions can vary depending on the desired purity and yield of the final product. Industrial production methods may involve optimization of these steps to achieve large-scale synthesis with high efficiency and cost-effectiveness.

Chemical Reactions Analysis

1,1-Dimethylethyl N-[[(2S)-2-cyano-1-pyrrolidinyl]sulfonyl]carbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the cyano group or other functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Enzyme Inhibition

One of the most prominent applications of this compound is its role as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. DPP-IV inhibitors are crucial in managing type 2 diabetes by enhancing insulin secretion and decreasing glucagon levels.

  • Case Study : A series of derivatives based on the pyrrolidine structure, including the cyano group, have shown promising DPP-IV inhibitory activity with IC50 values indicating high potency. Studies have demonstrated that modifications to the pyrrolidine ring can enhance selectivity and efficacy against DPP-IV .

Metalloproteinase Inhibition

The compound has also been investigated for its potential as a metalloproteinase inhibitor. Metalloproteinases play a critical role in various physiological processes, including tissue remodeling and inflammation.

  • Therapeutic Implications : Inhibition of metalloproteinases is associated with therapeutic effects in conditions such as rheumatoid arthritis and cancer metastasis. The compound's sulfonyl group may contribute to its binding affinity for metalloproteinases, making it a candidate for further exploration in treating these diseases .

Anticancer Activity

Research has indicated that compounds similar to 1,1-Dimethylethyl N-[[(2S)-2-cyano-1-pyrrolidinyl]sulfonyl]carbamate exhibit anticancer properties by targeting specific signaling pathways involved in tumor growth.

  • Evidence : Studies have shown that the introduction of a cyano group can enhance the cytotoxicity of pyrrolidine derivatives against various cancer cell lines, suggesting that this compound could be developed into a novel anticancer agent .

Data Table: Summary of Applications

Application AreaMechanism of ActionPotential Diseases TreatedReferences
Dipeptidyl Peptidase IV InhibitionEnhances insulin secretion; lowers glucagon levelsType 2 Diabetes
Metalloproteinase InhibitionReduces tissue remodeling and inflammationRheumatoid arthritis, cancer metastasis
Anticancer ActivityTargets tumor growth signaling pathwaysVarious cancers

Mechanism of Action

The mechanism of action of 1,1-Dimethylethyl N-[[(2S)-2-cyano-1-pyrrolidinyl]sulfonyl]carbamate involves its interaction with specific molecular targets and pathways. The cyano group and sulfonyl carbamate moiety play crucial roles in its activity, potentially interacting with enzymes, receptors, or other biomolecules. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Data

Property Target Compound (Hypothetical) Compound 26
Molecular Formula C₁₁H₁₉N₃O₄S (estimated) C₁₈H₁₇Cl₂N₅O₃S
Molecular Weight ~301.35 g/mol 455.33 g/mol
Melting Point 150–155°C (estimated) 163–166°C
Key Functional Groups Carbamate, sulfonamide, cyano Carbamoyl urea, sulfonamide, pyrazole
IR Peaks (cm⁻¹) ~1720 (C=O), ~2250 (C≡N), ~1160 (SO₂) 1727 (C=O), 1169 (SO₂)
¹H-NMR (δ ppm) 1.2–1.4 (tert-butyl), 3.5–4.0 (pyrrolidine) 1.92–2.14 (CH₃), 7.25–9.40 (aromatic)

Notes:

  • The tert-butyl group in the target compound would produce a distinct singlet in ¹H-NMR (~1.3 ppm) absent in Compound 25.
  • The cyano group’s IR peak (~2250 cm⁻¹) is unique to the target, while Compound 26’s pyridine and dichlorophenyl groups contribute to its aromatic NMR shifts .

Research Findings and Implications

  • Spectroscopic Differentiation: The cyano group in the target compound provides a unique spectroscopic signature, distinguishing it from sulfonamide-urea hybrids like Compound 26 .
  • Thermal Stability : The tert-butyl group may elevate the melting point of the target compound compared to less bulky analogues, though direct data is unavailable.
  • Pharmacokinetics : The increased lipophilicity from the tert-butyl group could enhance the target’s blood-brain barrier penetration relative to Compound 26’s polar dichlorophenyl substituent.

Biological Activity

1,1-Dimethylethyl N-[[(2S)-2-cyano-1-pyrrolidinyl]sulfonyl]carbamate, also known by its CAS number 1108658-52-1, is a chemical compound with potential therapeutic applications, particularly in the modulation of biological pathways associated with metabolic diseases. This article reviews its biological activity, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C10H17N3O4S
  • Molecular Weight : 275.33 g/mol
  • CAS Number : 1108658-52-1

This compound acts primarily as a dipeptidyl peptidase IV (DPP-IV) inhibitor . DPP-IV is an enzyme that plays a significant role in glucose metabolism by inactivating incretin hormones, which are crucial for insulin secretion. By inhibiting DPP-IV, this compound can enhance insulin sensitivity and lower blood glucose levels.

Structure-Activity Relationship (SAR)

Research has demonstrated that modifications to the pyrrolidine ring and the cyano group significantly influence the potency and selectivity of DPP-IV inhibitors. For instance, the presence of the cyano group allows for covalent bonding with serine residues in the active site of DPP-IV, enhancing the inhibitory effect .

Biological Activity Data

Compound NameIC50 (nM)Selectivity Ratio (DPP-IV/DPP-II)Reference
1,1-Dimethylethyl N-[[(2S)-2-cyano-1-pyrrolidinyl]sulfonyl]carbamate<100>1000
Analog 12a<100>1000
Analog 12h<100>1000

Case Study 1: Efficacy in Animal Models

In a study involving ZDF rats, analogues of 1,1-Dimethylethyl N-[[(2S)-2-cyano-1-pyrrolidinyl]sulfonyl]carbamate demonstrated significant reductions in blood glucose levels during oral glucose tolerance tests. The study highlighted that these compounds maintained their efficacy over extended periods, suggesting potential for chronic use in diabetes management .

Case Study 2: Pharmacokinetics and Safety

A pharmacokinetic evaluation indicated that this compound exhibits favorable absorption and distribution characteristics. It showed minimal degradation in plasma, indicating stability and potential for therapeutic use without significant side effects . The selectivity for DPP-IV over related enzymes further supports its safety profile.

Q & A

Q. What are the key synthetic pathways for 1,1-dimethylethyl N-[[(2S)-2-cyano-1-pyrrolidinyl]sulfonyl]carbamate, and how can its stereochemical purity be ensured during synthesis?

  • Answer : The compound can be synthesized via a multi-step approach involving: (i) Sulfonylation : Reacting (2S)-2-cyano-pyrrolidine with a sulfonyl chloride derivative under basic conditions (e.g., triethylamine in THF) to introduce the sulfonyl group. (ii) Carbamate Formation : Coupling the sulfonylated intermediate with 1,1-dimethylethyl chloroformate (Boc-Cl) in the presence of a base like DMAP to install the Boc-protected carbamate .
  • Stereochemical Control : Chiral HPLC or polarimetry should be used to confirm enantiomeric purity. The (2S) configuration of the pyrrolidine ring is critical; asymmetric synthesis or chiral auxiliaries (e.g., Evans oxazolidinones) can enforce stereoselectivity .

Q. How can the structural integrity of this compound be validated using spectroscopic methods?

  • Answer :
  • NMR Analysis :
  • 1H NMR : The tert-butyl group (Boc) appears as a singlet at δ ~1.4 ppm. The pyrrolidine protons show characteristic splitting patterns (e.g., δ 3.5–4.0 ppm for sulfonamide-adjacent CH₂ groups).
  • 13C NMR : The carbonyl carbons (carbamate and cyano groups) resonate at δ ~155 ppm and ~115 ppm, respectively .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H]+ with <5 ppm deviation. Fragmentation patterns should align with the sulfonyl and Boc moieties .

Q. What are the critical stability considerations for long-term storage of this compound?

  • Answer :
  • Degradation Pathways : Hydrolysis of the Boc group under acidic or aqueous conditions is a major risk. The sulfonamide linkage may degrade under prolonged UV exposure .
  • Storage Recommendations : Store at –20°C under inert gas (argon) in anhydrous DMSO or acetonitrile. Periodic LC-MS analysis (every 6 months) is advised to monitor purity .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives targeting enzyme active sites (e.g., proteases)?

  • Answer :
  • Docking Studies : Use software like AutoDock Vina to model interactions between the sulfonamide group and catalytic residues (e.g., serine in proteases). The cyano group’s electron-withdrawing nature enhances hydrogen-bond acceptor capacity .
  • MD Simulations : Assess binding stability over 100-ns trajectories. Focus on the (2S)-pyrrolidine conformation, which influences steric compatibility with hydrophobic pockets .

Q. What experimental strategies resolve discrepancies in biological activity data between in vitro and cellular assays?

  • Answer :
  • Membrane Permeability : Measure logP (e.g., shake-flask method) to evaluate passive diffusion. Low permeability (<–1) suggests transporter-mediated uptake, requiring assays with ABC transporter inhibitors .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to identify CYP450-mediated degradation. LC-MS/MS quantifies parent compound depletion .

Q. How can isotopic labeling (e.g., 13C/15N) elucidate the compound’s metabolic fate in tracer studies?

  • Answer :
  • Synthesis of Labeled Analogs : Introduce 13C at the cyano group via K13CN in the pyrrolidine synthesis step. 15N labeling of the sulfonamide nitrogen can be achieved using 15NH4Cl .
  • Metabolite Profiling : Use HR-MS/MS with stable isotope tracing to distinguish endogenous metabolites from drug-derived products in cell lysates .

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